molecular formula C24H22N4O3 B14027794 5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine

5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine

Katalognummer: B14027794
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: JJBBNKPQWUPARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the trimethoxyphenyl moiety, followed by the construction of the pyrido[3,4-c]phenanthroline core. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, involving advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may interact with other proteins and receptors, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE is unique due to its complex structure, combining the trimethoxyphenyl group with the pyrido[3,4-c]phenanthroline core.

Eigenschaften

Molekularformel

C24H22N4O3

Molekulargewicht

414.5 g/mol

IUPAC-Name

5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine

InChI

InChI=1S/C24H22N4O3/c1-29-19-9-14(10-20(30-2)23(19)31-3)16-8-13-4-6-26-11-17(13)22-21(16)15-5-7-27-12-18(15)24(25)28-22/h4-7,9-12,16H,8H2,1-3H3,(H2,25,28)

InChI-Schlüssel

JJBBNKPQWUPARA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC=C3)C4=C2C5=C(C=NC=C5)C(=N4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.